molecular formula C8H16N2O3 B15305115 4-[(2-Aminopropyl)carbamoyl]butanoic acid

4-[(2-Aminopropyl)carbamoyl]butanoic acid

Cat. No.: B15305115
M. Wt: 188.22 g/mol
InChI Key: QYPYNEKDTFKJSS-UHFFFAOYSA-N
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Description

4-[(2-Aminopropyl)carbamoyl]butanoic acid is a carbamoyl-substituted butanoic acid derivative characterized by a 2-aminopropyl group attached via a carbamoyl (-NHC=O-) linkage to the butanoic acid backbone. Carbamoyl and amino substituents are known to influence solubility, acidity, and intermolecular interactions, which are critical for biological activity or material applications .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

5-(2-aminopropylamino)-5-oxopentanoic acid

InChI

InChI=1S/C8H16N2O3/c1-6(9)5-10-7(11)3-2-4-8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)

InChI Key

QYPYNEKDTFKJSS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminopropyl)carbamoyl]butanoic acid typically involves the reaction of 4-aminobutanoic acid with 2-aminopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminopropyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Aminopropyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Aminopropyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-[(2-Aminopropyl)carbamoyl]butanoic acid, enabling comparative analysis:

Table 1: Structural Comparison of Carbamoyl-Substituted Butanoic Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₈H₁₅N₂O₃† ~189.22† Carboxylic acid, carbamoyl, amine Aliphatic amine chain, carbamoyl linkage
4-[(2-Phenylethyl)carbamoyl]butanoic acid C₁₃H₁₇NO₃ 235.28 Carboxylic acid, carbamoyl, aromatic Phenylethyl group introduces hydrophobicity
2-Amino-4-[(1-carboxy-2-methylpropyl)carbamoyl]butanoic acid C₁₀H₁₇N₂O₅ 245.25 Carboxylic acid, carbamoyl, branched alkyl Branched carboxyalkyl chain, additional amino group
4-[(2-Chlorophenyl)sulfamoyl]butanoic acid C₁₀H₁₂ClNO₄S 277.72 Sulfamoyl, chlorine substituent Aromatic chlorophenyl group, sulfamoyl linkage

*Inferred data due to lack of direct evidence. †Calculated based on structural analogy.

Key Observations:

Substituent Effects: The 2-aminopropyl group in the target compound introduces a positively charged amine at physiological pH, enhancing water solubility compared to the hydrophobic phenylethyl group in . The sulfamoyl group in (SO₂NH-) increases acidity compared to carbamoyl (CONH-) due to stronger electron-withdrawing effects.

Biological Relevance :

  • Aromatic substituents (e.g., phenylethyl in or chlorophenyl in ) are common in drug design for receptor binding, while aliphatic amines (as in the target compound) may favor interactions with enzymes or transporters.
  • Branched chains (e.g., ) can sterically hinder molecular packing, affecting crystallinity or solubility .

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